molecular formula C24H16BrN3O4 B5141065 3-bromo-N-(3-{[(2-hydroxy-6-nitro-1-naphthyl)methylene]amino}phenyl)benzamide

3-bromo-N-(3-{[(2-hydroxy-6-nitro-1-naphthyl)methylene]amino}phenyl)benzamide

Cat. No. B5141065
M. Wt: 490.3 g/mol
InChI Key: GOVOPTXANPHJDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N-(3-{[(2-hydroxy-6-nitro-1-naphthyl)methylene]amino}phenyl)benzamide, also known as HNHA, is a synthetic compound that has gained attention in scientific research due to its potential use as an anticancer agent.

Mechanism of Action

The mechanism of action of 3-bromo-N-(3-{[(2-hydroxy-6-nitro-1-naphthyl)methylene]amino}phenyl)benzamide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell cycle arrest in cancer cells. 3-bromo-N-(3-{[(2-hydroxy-6-nitro-1-naphthyl)methylene]amino}phenyl)benzamide has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription.
Biochemical and Physiological Effects
3-bromo-N-(3-{[(2-hydroxy-6-nitro-1-naphthyl)methylene]amino}phenyl)benzamide has been shown to have low toxicity in normal cells, making it a promising candidate for cancer treatment. However, further studies are needed to determine the long-term effects of 3-bromo-N-(3-{[(2-hydroxy-6-nitro-1-naphthyl)methylene]amino}phenyl)benzamide on normal cells and tissues.

Advantages and Limitations for Lab Experiments

One advantage of 3-bromo-N-(3-{[(2-hydroxy-6-nitro-1-naphthyl)methylene]amino}phenyl)benzamide is its low toxicity in normal cells, which makes it a safer alternative to other anticancer agents. However, 3-bromo-N-(3-{[(2-hydroxy-6-nitro-1-naphthyl)methylene]amino}phenyl)benzamide is relatively unstable and requires careful storage and handling. Additionally, more research is needed to optimize the synthesis method of 3-bromo-N-(3-{[(2-hydroxy-6-nitro-1-naphthyl)methylene]amino}phenyl)benzamide and improve its potency as an anticancer agent.

Future Directions

Future research on 3-bromo-N-(3-{[(2-hydroxy-6-nitro-1-naphthyl)methylene]amino}phenyl)benzamide could focus on optimizing its synthesis method, improving its potency as an anticancer agent, and studying its long-term effects on normal cells and tissues. Additionally, 3-bromo-N-(3-{[(2-hydroxy-6-nitro-1-naphthyl)methylene]amino}phenyl)benzamide could be studied in combination with other anticancer agents to determine its potential use in combination therapy.

Synthesis Methods

The synthesis of 3-bromo-N-(3-{[(2-hydroxy-6-nitro-1-naphthyl)methylene]amino}phenyl)benzamide involves the reaction of 3-bromo-N-(3-aminophenyl)benzamide with 2-hydroxy-6-nitronaphthaldehyde in the presence of an acid catalyst. This reaction yields 3-bromo-N-(3-{[(2-hydroxy-6-nitro-1-naphthyl)methylene]amino}phenyl)benzamide as a yellow solid with a melting point of 262-264°C.

Scientific Research Applications

3-bromo-N-(3-{[(2-hydroxy-6-nitro-1-naphthyl)methylene]amino}phenyl)benzamide has been studied for its potential use as an anticancer agent. In vitro studies have shown that 3-bromo-N-(3-{[(2-hydroxy-6-nitro-1-naphthyl)methylene]amino}phenyl)benzamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 3-bromo-N-(3-{[(2-hydroxy-6-nitro-1-naphthyl)methylene]amino}phenyl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

3-bromo-N-[3-[(2-hydroxy-6-nitronaphthalen-1-yl)methylideneamino]phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16BrN3O4/c25-17-4-1-3-16(11-17)24(30)27-19-6-2-5-18(13-19)26-14-22-21-9-8-20(28(31)32)12-15(21)7-10-23(22)29/h1-14,29H,(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVOPTXANPHJDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=CC(=CC=C2)N=CC3=C(C=CC4=C3C=CC(=C4)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-[3-[(2-hydroxy-6-nitronaphthalen-1-yl)methylideneamino]phenyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.